molecular formula C22H26BrNO5 B11504485 Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate

Cat. No.: B11504485
M. Wt: 464.3 g/mol
InChI Key: PBRPWKZBQUYKLD-UHFFFAOYSA-N
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Description

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate is a complex organic compound with a unique structure that includes a brominated benzyl group, an ethyl ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate typically involves multiple steps, including the bromination of a benzyl group, esterification, and coupling reactions. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the benzyl group . The esterification can be achieved using standard conditions with ethanol and an acid catalyst. The final coupling step may involve the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for the bromination and esterification steps, as well as high-throughput screening for optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The brominated benzyl group may interact with enzymes or receptors, while the ester and methoxyphenyl groups can influence the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[(2-bromo-4-methylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-({[(2-chloro-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-({[(2-bromo-4-ethylphenyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate is unique due to the presence of the brominated benzyl group, which can undergo specific reactions that other similar compounds may not. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H26BrNO5

Molecular Weight

464.3 g/mol

IUPAC Name

ethyl 3-[(2-bromo-4-ethylphenyl)methoxycarbonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C22H26BrNO5/c1-4-15-6-7-17(19(23)12-15)14-29-22(26)24-20(13-21(25)28-5-2)16-8-10-18(27-3)11-9-16/h6-12,20H,4-5,13-14H2,1-3H3,(H,24,26)

InChI Key

PBRPWKZBQUYKLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)COC(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

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